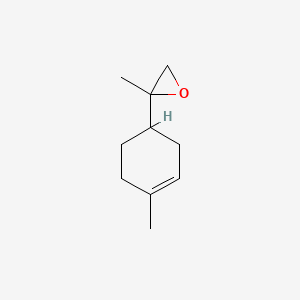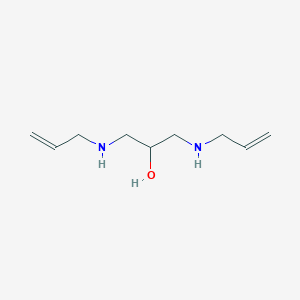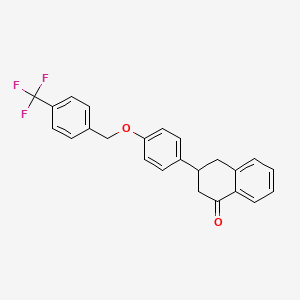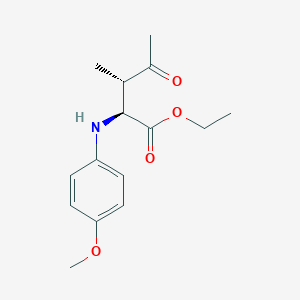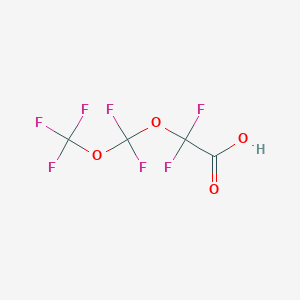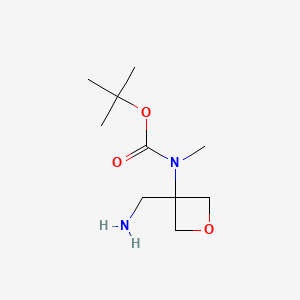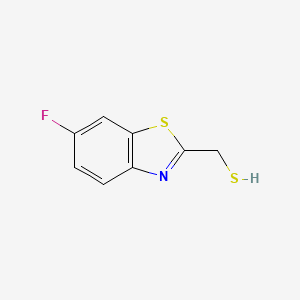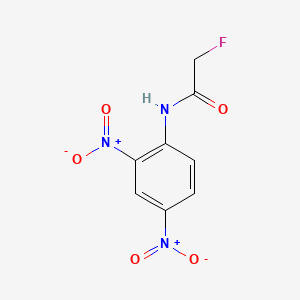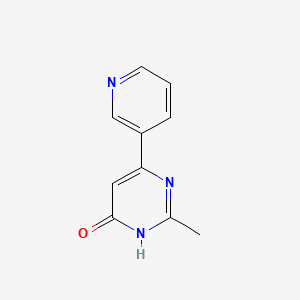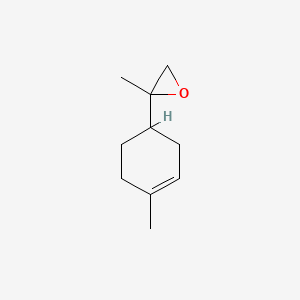
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Epoxylimonene is an oxygenated derivative of limonene, a naturally occurring monoterpene found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide functional group at the 8,9-positions of the limonene molecule. Epoxides are highly reactive due to the strained three-membered ring, making 8,9-Epoxylimonene a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. The process involves the use of oxidizing agents such as hydrogen peroxide or t-butyl hydroperoxide in the presence of catalysts like titanium silicate (TS-1) or titanium-substituted mesoporous silica (Ti-SBA-15). The reaction is carried out in solvents like methanol at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: On an industrial scale, the epoxidation of limonene is optimized to achieve high yields and selectivity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the yield of 8,9-Epoxylimonene .
化学反応の分析
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild acidic or basic conditions
Major Products:
Oxidation: Formation of diepoxides and perillyl alcohol.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives like carveol and carvone
科学的研究の応用
8,9-Epoxylimonene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fine chemicals, fragrances, and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of flavors, perfumes, and as a green solvent in various industrial processes
作用機序
The mechanism of action of 8,9-Epoxylimonene involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity .
類似化合物との比較
1,2-Epoxylimonene: Another epoxide derivative of limonene with the epoxide group at the 1,2-positions.
Carveol: An oxygenated derivative of limonene with a hydroxyl group.
Carvone: A ketone derivative of limonene.
Comparison: 8,9-Epoxylimonene is unique due to the position of the epoxide group, which influences its reactivity and the types of reactions it undergoes. Compared to 1,2-Epoxylimonene, 8,9-Epoxylimonene has different regioselectivity in reactions. Carveol and carvone, while also derived from limonene, have different functional groups, leading to distinct chemical properties and applications .
特性
CAS番号 |
31684-93-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
InChIキー |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C2(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






